1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 634465-43-3
VCID: VC3266358
InChI: InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C18H21F3N2O2
Molecular Weight: 354.4 g/mol

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine

CAS No.: 634465-43-3

Cat. No.: VC3266358

Molecular Formula: C18H21F3N2O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine - 634465-43-3

Specification

CAS No. 634465-43-3
Molecular Formula C18H21F3N2O2
Molecular Weight 354.4 g/mol
IUPAC Name tert-butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10H2,1-3H3
Standard InChI Key ZFBGVSIAASQZMU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Characteristics

1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine, also known by its IUPAC name tert-butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, is a piperidine derivative featuring several key structural elements that contribute to its chemical behavior and potential applications. The compound is identified by CAS No. 634465-43-3 and has a molecular formula of C18H21F3N2O2. The structure consists of a piperidine ring that serves as the core scaffold, with specific functional groups attached at strategic positions.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring is particularly significant as it provides stability during synthetic procedures and can be selectively removed under acidic conditions. This feature makes the compound especially valuable as an intermediate in multistep syntheses. Additionally, the cyano group at position 4 of the piperidine ring introduces a reactive site for further modifications, while the trifluoromethyl-substituted phenyl moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

PropertyValue
CAS Number634465-43-3
IUPAC Nametert-butyl 4-cyano-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Molecular FormulaC18H21F3N2O2
Molecular Weight354.4 g/mol
Standard InChIInChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10H2,1-3H3
Standard InChIKeyZFBGVSIAASQZMU-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)C(F)(F)F
PubChem Compound49760268

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

Related Compounds and Structural Analogues

Comparison with Similar Piperidine Derivatives

Several compounds share structural similarities with 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine, illustrating the diversity of this class of molecules. One such related compound is 1-BOC-4-CYANO-4-(3,4-CHLOROPHENYL)-PIPERIDINE (CAS No. 669068-10-4), which features chlorine atoms in place of the trifluoromethyl group . Another related compound is 1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, which has a similar structure but lacks the cyano group and has the trifluoromethyl group at a different position on the phenyl ring.

The comparison of these related compounds provides valuable insights into the structure-activity relationships of piperidine derivatives. The positioning of substituents, such as the trifluoromethyl group, can significantly impact the compound's chemical properties and potential biological activities. Similarly, the presence or absence of the cyano group can influence reactivity and binding characteristics.

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine and its analogues is crucial for drug development. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the cyano group can serve as a hydrogen bond acceptor in interactions with biological targets. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.

Current Research and Future Directions

Recent Developments and Ongoing Studies

Current research involving 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine primarily focuses on its utility as a synthetic intermediate for the development of novel pharmaceutical agents. While specific studies directly investigating this compound were limited in the available research, the general interest in piperidine derivatives containing trifluoromethyl groups continues to grow in medicinal chemistry.

Recent developments in synthetic methodologies have expanded the possibilities for synthesizing and modifying such compounds, enabling more efficient preparation of diverse libraries for biological screening. The continued exploration of piperidine derivatives as potential drug candidates highlights the importance of compounds like 1-Boc-4-cyano-4-(3-trifluoromethylphenyl)-piperidine in contemporary pharmaceutical research.

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